molecular formula C₉H₈D₄N₂ B032644 (R,S)-Nornicotine-d4 CAS No. 66148-18-3

(R,S)-Nornicotine-d4

Número de catálogo: B032644
Número CAS: 66148-18-3
Peso molecular: 152.23 g/mol
Clave InChI: MYKUKUCHPMASKF-DNZPNURCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine: is a structurally unique pyridine derivative. Pyridine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine involves multiple steps, including the deuteration of specific positions on the pyridine ring. The reaction conditions typically require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment and conditions to achieve high yields and purity. The exact methods can vary depending on the desired application and the scale of production.

Análisis De Reacciones Químicas

Deuterium Labeling via Bromination

Pyridine-d5 serves as the starting material for synthesizing nornicotine-d4. The process involves:

  • Bromination : Pyridine-d5 reacts with bromine in fuming D2SO4 to yield 3-bromo-pyridine-d4 .
  • Coupling : The brominated intermediate undergoes nucleophilic substitution with ethyl chloroacetate, forming ethyl 2-(pyridin-3-yl-d4)acetate .
  • Cyclization : Treatment with ammonium acetate in acetic acid produces myosmine-d4, a prochiral precursor .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C or NaBH4) reduces myosmine-d4 to racemic nornicotine-d4 .

Table 1: Synthesis Steps and Yields

StepReagents/ConditionsProductYield (%)
BrominationBr2, D2SO43-bromo-pyridine-d485
CouplingEthyl chloroacetate, K2CO3Ethyl 2-(pyridin-3-yl-d4)acetate78
CyclizationNH4OAc, AcOHMyosmine-d492
ReductionH2, Pd/C(R,S)-Nornicotine-d495

Methylation to Nicotine-d4

This compound undergoes methylation to form deuterated nicotine, a reaction critical for studying nicotine biosynthesis and metabolism:

  • Reaction : Treatment with formaldehyde and formic acid under acidic conditions yields (R,S)-nicotine-d4 .
  • Mechanism : The Eschweiler-Clarke reaction facilitates N-methylation, retaining deuterium labels at the 2,4,5,6 positions .

Nitrosation to N-Nitrosonornicotine-d4 (NNN-d4)

This compound reacts with nitrosating agents to form carcinogenic N-nitroso derivatives:

  • Conditions : Incubation with sodium nitrite (NaNO2) in acidic media (e.g., HCl or saliva simulants) .
  • Product : NNN-d4, a type 1 carcinogen, forms via electrophilic nitrosation at the pyrrolidine nitrogen .

Equation : R S Nornicotine d4+NaNO2H+NNN d4+H2O\text{ R S Nornicotine d4}+\text{NaNO}_2\xrightarrow{\text{H}^+}\text{NNN d4}+\text{H}_2\text{O}

Enzymatic Reactions in Metabolism

Deuterium labeling in this compound helps elucidate metabolic pathways:

  • Cytochrome P450 2A6 (CYP2A6) : Mediates oxidation to deuterated cotinine and hydroxycotinine analogs, retaining isotopic integrity for MS detection .
  • UGT Enzymes : Glucuronidation occurs at the pyridine ring, forming stable conjugates detectable in urine .

Table 2: Metabolic Pathways of this compound

EnzymeReactionProduct
CYP2A6OxidationCotinine-d4
Aldehyde oxidaseHydroxylationtrans-3′-Hydroxycotinine-d4
UGT2B10GlucuronidationN-Glucuronide-d4

Stereochemical Resolution

Racemic this compound can be resolved into enantiomers via chiral chromatography or enzymatic methods:

  • Chiral HPLC : Utilizes Chiralcel OD-H columns with hexane:methanol (98:2) mobile phase .
  • Enzymatic Resolution : Co-immobilized imine reductase (IRED) and glucose dehydrogenase (GDH) achieve >99% enantiomeric excess for (S)-nornicotine-d4 .

Key Research Findings

  • Synthetic Efficiency : The deuterated analog is synthesized in 95% yield via catalytic hydrogenation of myosmine-d4 .
  • Metabolic Tracking : Deuterium labels remain intact during CYP2A6-mediated oxidation, enabling precise metabolite quantification .
  • Carcinogenicity Studies : NNN-d4 formation from this compound underscores the role of nitrosation in tobacco-related cancers .

This comprehensive analysis highlights the versatility of this compound in chemical research, particularly in elucidating reaction mechanisms and metabolic pathways.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Quantification of Nicotine and Its Metabolites

One of the primary applications of (R,S)-nornicotine-d4 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying nicotine and its metabolites. A study demonstrated the efficacy of an LC-APCI-MS/MS method for simultaneous analysis of nicotine, cotinine, nornicotine, and other related compounds in complex biological matrices such as meconium. The use of this compound allowed for accurate calibration and quantification, facilitating research into nicotine exposure during pregnancy and its effects on neonatal outcomes .

Method Validation

In another study focusing on hair samples from smokers, this compound was employed to validate a new LC-MS/MS method. This method allowed for the differentiation between heavy and low-level smokers based on the concentration of nicotine and its metabolites, including nornicotine. The results indicated that nornicotine levels could serve as a biomarker for tobacco exposure, enhancing the understanding of smoking habits and their biological impacts .

Toxicological Studies

Understanding Toxicity Profiles

The compound plays a crucial role in toxicological studies aimed at understanding the differential toxicity of nicotine enantiomers. Research has shown that (S)-nornicotine exhibits higher toxicity compared to its (R)-counterpart. By utilizing this compound in experimental setups, researchers can more accurately assess the toxicological profiles of these compounds, contributing to risk assessments related to tobacco products .

Carcinogenic Potential

Studies have also investigated the carcinogenic potential associated with nornicotine metabolites. The presence of this compound in these studies helps clarify how different enantiomers contribute to cancer risk, particularly through their metabolic pathways leading to the formation of nitrosamines, which are known carcinogens .

Pharmacological Research

Neuropharmacology Studies

This compound is utilized in neuropharmacological research to study its effects on nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological conditions and are targets for therapeutic interventions. By employing this compound as a tracer or standard in receptor binding assays, researchers can elucidate the pharmacodynamics of nornicotine and its potential therapeutic benefits or risks .

Biomarker Development

Biomarkers for Smoking Exposure

Recent studies have identified nornicotine as a significant biomarker for tobacco exposure. The use of this compound in large population studies has facilitated the simultaneous measurement of multiple biomarkers related to smoking exposure, including nicotine, cotinine, and hydroxycotinine. This comprehensive approach aids in understanding smoking prevalence and its health implications across diverse populations .

Case Studies and Research Findings

Study Focus Findings
Study 1 Meconium AnalysisDemonstrated effective quantification of nicotine metabolites using LC-MS/MS with this compound as an internal standard.
Study 2 Hair Sample AnalysisValidated LC-MS/MS method showing distinct levels of nornicotine in heavy vs. low-level smokers.
Study 3 Toxicity AssessmentHighlighted differential toxicity profiles between (R) and (S) enantiomers using this compound for accurate measurement.
Study 4 Biomarker IdentificationEstablished nornicotine as a reliable biomarker for tobacco exposure across populations.

Mecanismo De Acción

The mechanism of action of 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes, potentially leading to unique biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

    2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine: can be compared with other pyridine derivatives and deuterated compounds.

    Pyridine Derivatives: These include compounds like 2,3,4,6-Tetramethylpyridine and 2,3,4,6-Tetrafluoropyridine, which have different substituents on the pyridine ring.

    Deuterated Compounds: Examples include deuterated benzene and deuterated toluene, which have deuterium atoms replacing hydrogen atoms

Uniqueness: The uniqueness of 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine lies in its specific deuteration pattern and the presence of the pyrrolidine moiety. This combination can lead to distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

(R,S)-Nornicotine-d4 is a deuterated analog of nornicotine, a compound derived from nicotine. This article explores its biological activity, focusing on its pharmacological properties, metabolic pathways, and potential applications in research.

Chemical Structure and Properties

This compound has the molecular formula C9H8D4N2C_9H_8D_4N_2, where the "d4" indicates the presence of four deuterium atoms, which are isotopes of hydrogen. This modification enhances its stability and allows for precise quantification in biological studies using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nornicotine and its derivatives, including this compound, interact with nicotinic acetylcholine receptors (nAChRs). These interactions are crucial for understanding the compound's pharmacological effects. Research indicates that nornicotine activates various nAChR subtypes, leading to distinct physiological responses compared to nicotine .

  • Comparison of Binding Affinities :
CompoundnAChR SubtypeBinding Affinity
Nornicotineα4β2Moderate
This compoundα7High
Nicotineα4β2High
Cotinineα3β4Low

This table illustrates the varying affinities of these compounds for different nAChR subtypes, highlighting this compound's potential for targeted therapeutic applications.

Metabolic Pathways

Research shows that nornicotine can be metabolized into norcotinine in various species, indicating its potential metabolic pathways in vivo . A significant study demonstrated that this compound undergoes nitrosation in human saliva, forming NNN, a potent carcinogen precursor. This process was observed in 8 out of 10 saliva samples from nonsmoking volunteers, with yields ranging from 0.003% to 0.051% of the added alkaloid .

  • Nitrosation Yields :
Sample TypeNNN Yield (%)
Saliva with Nornicotine0.003% - 0.051%
Saliva with NicotineTrace amounts

This data underscores the importance of understanding the metabolic fate of this compound in biological systems.

Cell Migration and Endothelial Function

A study highlighted that (±)-Nornicotine promotes cell migration and destabilizes cell-cell junctions in EA.hy926 endothelial cells. This suggests potential implications for wound healing and vascular integrity .

  • Experimental Findings :
    • Cell Migration : Increased migration rates observed.
    • Cell Junction Stability : Decreased stability leading to enhanced permeability.

Propiedades

IUPAC Name

2,3,4,6-tetradeuterio-5-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKUKUCHPMASKF-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478556
Record name 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66148-18-3
Record name 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66148-18-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Myosmine (32 g, 0.219 mol) was dissolved in 150 ml of methanol and hydrogenated at atmospheric pressure with 1.3 g of 10% palladium on carbon as catalyst. After 5 hours the mixture was filtered and the filtrate was concentrated to get a brown solid (32 g, 94.9% purity by GC). It was further purified by vacuum distillation at 0.1 mm Hg to get pure nornicotine (27.46 g, 84.7% yield, 97.5% purity by GC). 1H NMR (CDCl3): δ 1.66-2.72 (2H, m), 3.0 (2H, m), 4.13 (1H, t), 7.24 (1H, m), 7.69 (1H, dt), 8.46 (1H, dd), and 8.59 (1H, d). 13C-NMR (CDCl3): δ 148.4, 148.1, 140.16, 134.1, 123.3, 60.0, 46.8, 34.2, and 25.4. IR: 3291, 2960, 1641, 1578 Cm−1.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Yield
84.7%

Synthesis routes and methods II

Procedure details

(J. Org. Chem., 1982, 47, 4165-4167). Hatton et al. used palladium on activated carbon in methanol to reduce myosmine labeled with stable isotope, [6−2H]-myosmine to [6−2H]-nornicotine (J. Label Compd. Radiopharm. 2009, 52, 117-122). After screening a number of catalysts, we selected palladium on carbon with methanol as medium. After general workup, the pure (R,S)-nornicotine was isolated by high vacuum distillation in high yields and high purity. Conversion of (R,S)-nornicotine to (R,S)-nicotine was carried out by N-methylation using formaldehyde and formic acid as reported in the literature (J. Amer. Chem. Soc., 1993, 115, 381-387).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[6−2H]-myosmine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
[6−2H]-nornicotine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.